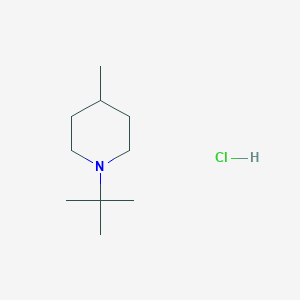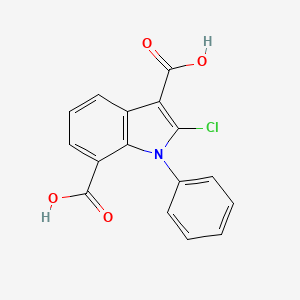![molecular formula C11H13F3O2 B14476550 [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene CAS No. 71412-85-6](/img/structure/B14476550.png)
[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene: is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of an ethoxy group, a trifluoroethoxy group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene typically involves the reaction of benzyl chloride with ethoxy(2,2,2-trifluoroethoxy)methanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This can lead to increased binding affinity for target proteins and enzymes, resulting in enhanced biological activity.
Vergleich Mit ähnlichen Verbindungen
- [Methoxy(2,2,2-trifluoroethoxy)methyl]benzene
- [Ethoxy(2,2,2-difluoroethoxy)methyl]benzene
- [Ethoxy(2,2,2-trifluoroethoxy)ethyl]benzene
Comparison:
- [Methoxy(2,2,2-trifluoroethoxy)methyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group. This can result in different chemical reactivity and biological activity.
- [Ethoxy(2,2,2-difluoroethoxy)methyl]benzene: Contains a difluoroethoxy group instead of a trifluoroethoxy group. The presence of one less fluorine atom can affect the compound’s stability and reactivity.
- [Ethoxy(2,2,2-trifluoroethoxy)ethyl]benzene: Similar structure but with an ethyl group instead of a methyl group. This can influence the compound’s physical properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
71412-85-6 |
|---|---|
Molekularformel |
C11H13F3O2 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
[ethoxy(2,2,2-trifluoroethoxy)methyl]benzene |
InChI |
InChI=1S/C11H13F3O2/c1-2-15-10(16-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
OTMAUYWIFAODMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


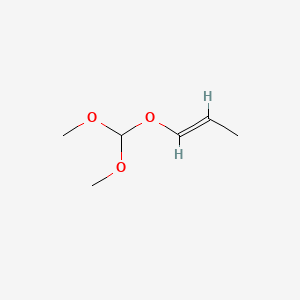


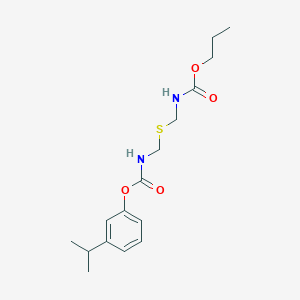
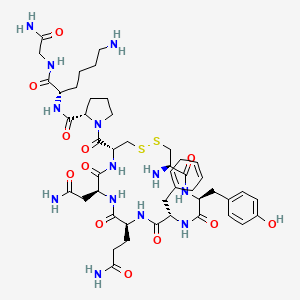


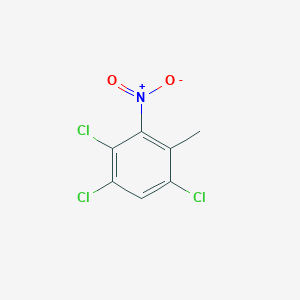

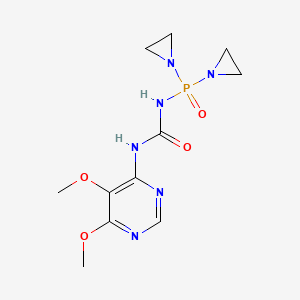
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
